molecular formula C5H9ClFN3O2 B082995 3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA CAS No. 13908-92-4

3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA

Cat. No.: B082995
CAS No.: 13908-92-4
M. Wt: 197.59 g/mol
InChI Key: SMNFXAFXLXHKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of chloroethyl, fluoroethyl, and nitroso functional groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA typically involves the reaction of 1-(2-chloroethyl)-3-(2-fluoroethyl)urea with nitrosating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common nitrosating agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to generate the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitrosation process while minimizing the formation of by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chloroethyl and fluoroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can react with the chloroethyl and fluoroethyl groups under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential as a therapeutic agent due to its unique reactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The chloroethyl and fluoroethyl groups can undergo substitution reactions, further contributing to the compound’s biological activity. These interactions can modulate various cellular pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-: Lacks the nitroso group, resulting in different reactivity and applications.

    Urea, 1-(2-chloroethyl)-3-(2-bromoethyl)-3-nitroso-: Similar structure but with a bromoethyl group instead of fluoroethyl, leading to different chemical properties.

    Urea, 1-(2-chloroethyl)-3-(2-iodoethyl)-3-nitroso-:

Uniqueness

3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA is unique due to the combination of chloroethyl, fluoroethyl, and nitroso groups, which impart distinct chemical reactivity and potential applications. The presence of the nitroso group allows for specific interactions with biomolecules, making it a valuable compound for research in various scientific fields.

Properties

CAS No.

13908-92-4

Molecular Formula

C5H9ClFN3O2

Molecular Weight

197.59 g/mol

IUPAC Name

3-(2-chloroethyl)-1-(2-fluoroethyl)-1-nitrosourea

InChI

InChI=1S/C5H9ClFN3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)

InChI Key

SMNFXAFXLXHKSF-UHFFFAOYSA-N

SMILES

C(CCl)NC(=O)N(CCF)N=O

Canonical SMILES

C(CCl)NC(=O)N(CCF)N=O

Key on ui other cas no.

13908-92-4

Origin of Product

United States

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